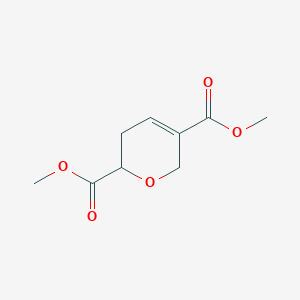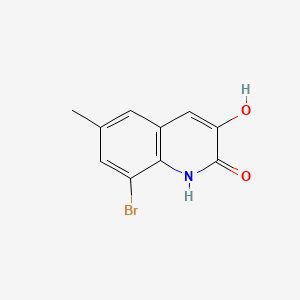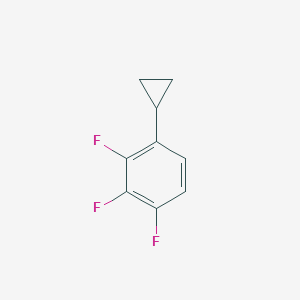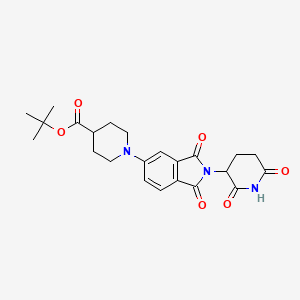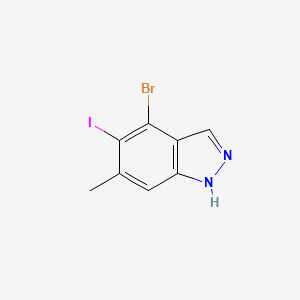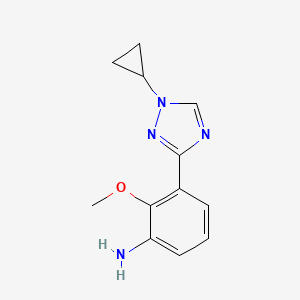
1-Iodoethyl cyclopentanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Iodoethyl cyclopentanecarboxylate is an organic compound with the molecular formula C8H13IO2. It is an ester derived from cyclopentanecarboxylic acid and 1-iodoethanol.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Iodoethyl cyclopentanecarboxylate can be synthesized through the esterification of cyclopentanecarboxylic acid with 1-iodoethanol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond .
Industrial Production Methods: These processes would be optimized for yield and purity, potentially using continuous flow reactors and advanced purification techniques to ensure the efficient production of the compound .
Chemical Reactions Analysis
Types of Reactions: 1-Iodoethyl cyclopentanecarboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the 1-iodoethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The ester can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar aprotic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Oxidation: Potassium permanganate (KMnO4) in aqueous or alkaline conditions.
Major Products:
Substitution: Formation of new esters or amides.
Reduction: Formation of cyclopentanemethanol derivatives.
Oxidation: Formation of cyclopentanecarboxylic acid derivatives.
Scientific Research Applications
1-Iodoethyl cyclopentanecarboxylate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: Potential use in the development of pharmaceutical compounds due to its unique structure.
Material Science: Utilized in the synthesis of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-iodoethyl cyclopentanecarboxylate largely depends on the specific reactions it undergoes. For instance, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In reduction reactions, the ester group is reduced to an alcohol, altering the compound’s reactivity and properties .
Comparison with Similar Compounds
Cyclopentanecarboxylic Acid: Shares the cyclopentane ring but lacks the ester and iodine functionalities.
1-Iodoethyl Acetate: Similar ester structure but with an acetate group instead of cyclopentanecarboxylate.
Methyl Cyclopentanecarboxylate: Similar ester structure but with a methyl group instead of 1-iodoethyl
Uniqueness: 1-Iodoethyl cyclopentanecarboxylate is unique due to the presence of both the cyclopentane ring and the 1-iodoethyl ester group.
Properties
CAS No. |
91871-80-6 |
|---|---|
Molecular Formula |
C8H13IO2 |
Molecular Weight |
268.09 g/mol |
IUPAC Name |
1-iodoethyl cyclopentanecarboxylate |
InChI |
InChI=1S/C8H13IO2/c1-6(9)11-8(10)7-4-2-3-5-7/h6-7H,2-5H2,1H3 |
InChI Key |
CTBCRFJJWQNUBG-UHFFFAOYSA-N |
Canonical SMILES |
CC(OC(=O)C1CCCC1)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[[Boc[4-(Boc-amino)butyl]amino]methyl]-2-pyrrolidinone](/img/structure/B13692951.png)

![N,N-Bis[(6-bromo-3-pyridyl)methyl]-2-methoxyethanamine](/img/structure/B13692966.png)
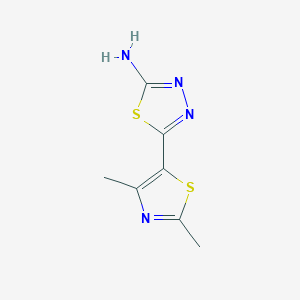
![Methyl (S)-2-[(R)-N-Benzyl-2-(Boc-amino)propanamido]propanoate](/img/structure/B13692982.png)
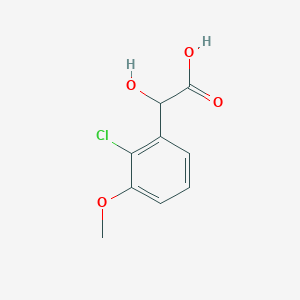
![[3-(Chloromethoxy)propyl]benzene](/img/structure/B13692988.png)
